molecular formula C28H17N4NaO3S4 B167931 sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate CAS No. 10132-80-6

sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

Cat. No.: B167931
CAS No.: 10132-80-6
M. Wt: 608.7 g/mol
InChI Key: AKGLQCZVRWSQHL-UHFFFAOYSA-M
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Description

[2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the benzothiazole family, which is widely studied for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt typically involves the condensation of o-aminothiophenol with p-aminobenzoic acid under the action of melamine formaldehyde resin supported sulfuric acid. This reaction is often carried out under microwave irradiation and solvent-free conditions to enhance efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high purity and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines and thiols.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential, particularly in targeting specific enzymes and receptors involved in disease pathways. Its derivatives have shown promise in preclinical studies for treating various cancers and infections .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular processes, ultimately resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2,6’:2’,6’‘-Terbenzothiazole]-7-sulfonic acid, 2’'-(4-aminophenyl)-6-methyl-, monosodium salt apart is its unique sulfonic acid group, which enhances its solubility and reactivity. This feature makes it particularly useful in applications requiring high solubility and specific reactivity profiles.

Properties

CAS No.

10132-80-6

Molecular Formula

C28H17N4NaO3S4

Molecular Weight

608.7 g/mol

IUPAC Name

sodium;2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C28H18N4O3S4.Na/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15;/h2-13H,29H2,1H3,(H,33,34,35);/q;+1/p-1

InChI Key

AKGLQCZVRWSQHL-UHFFFAOYSA-M

SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)[O-].[Na+]

Key on ui other cas no.

10132-80-6

Origin of Product

United States

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